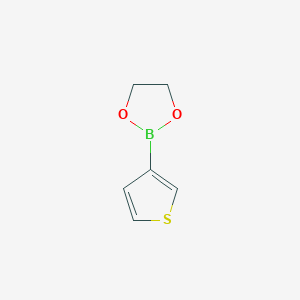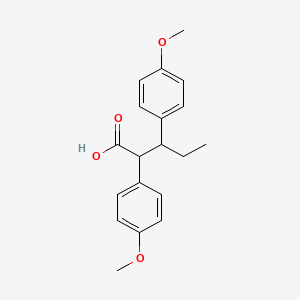
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
化学反応の分析
Types of Reactions: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
科学的研究の応用
(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
作用機序
The primary mechanism of action of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group is activated by a base, enhancing the polarization of the organic ligand and facilitating transmetallation with a palladium catalyst . This results in the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis.
類似化合物との比較
- 4-Hydroxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions.
特性
分子式 |
C6H5BBrClO3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC名 |
(4-bromo-2-chloro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10-12H |
InChIキー |
SMRWYICBLKDWCZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Cl)Br)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)



![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)




![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)


